molecular formula C12H4Cl4O2 B3065943 1,2,3,7-Tetrachlorodibenzo-p-dioxin CAS No. 67028-18-6

1,2,3,7-Tetrachlorodibenzo-p-dioxin

Cat. No.: B3065943
CAS No.: 67028-18-6
M. Wt: 322 g/mol
InChI Key: SKGXYFVQZVPEFP-UHFFFAOYSA-N
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Description

1,2,3,7-Tetrachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin, a group of chemically-related compounds known for their environmental persistence and toxicity. This compound is a colorless to white crystalline solid with no distinguishable odor at room temperature. It is often formed as an unwanted byproduct in various industrial processes, such as the burning of organic materials and the manufacture of certain chlorinated chemicals .

Mechanism of Action

1,2,3,7-Tetrachlorodibenzo-p-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Safety and Hazards

1,2,3,7-Tetrachlorodibenzo-p-dioxin is highly flammable and harmful if swallowed. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may cause drowsiness or dizziness. It may damage fertility or the unborn child .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,7-Tetrachlorodibenzo-p-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin. This process typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions on the dibenzo-p-dioxin molecule .

Industrial Production Methods

Industrial production of this compound is generally unintentional and occurs as a byproduct during the manufacture of chlorinated organic chemicals, such as chlorinated phenols. It can also be formed during the chlorine bleaching process used by pulp and paper mills .

Chemical Reactions Analysis

Types of Reactions

1,2,3,7-Tetrachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

1,2,3,7-Tetrachlorodibenzo-p-dioxin is part of a broader class of compounds known as polychlorinated dibenzo-p-dioxins. Similar compounds include:

Uniqueness

This compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its ability to activate the aryl hydrocarbon receptor and induce oxidative stress distinguishes it from other related compounds .

Properties

IUPAC Name

1,2,3,7-tetrachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-2-7-8(3-5)17-9-4-6(14)10(15)11(16)12(9)18-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGXYFVQZVPEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217291
Record name 1,2,3,7-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67028-18-6
Record name 1,2,3,7-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,7-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP084976GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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